molecular formula C12H8BrNO B12051150 6-(2-Bromophenyl)nicotinaldehyde CAS No. 898404-58-5

6-(2-Bromophenyl)nicotinaldehyde

Cat. No.: B12051150
CAS No.: 898404-58-5
M. Wt: 262.10 g/mol
InChI Key: ZJRHZTQZGNDHSW-UHFFFAOYSA-N
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Description

6-(2-bromophenyl)pyridine-3-carboxaldehyde, AldrichCPR, is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the pyridine ring at the 6-position and a carboxaldehyde group at the 3-position. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-bromophenyl)pyridine-3-carboxaldehyde typically involves the reaction of 2-bromobenzaldehyde with pyridine-3-carboxaldehyde under specific reaction conditions. One common method involves the use of a base, such as sodium hydroxide, in an ethanol solution to facilitate the reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 6-(2-bromophenyl)pyridine-3-carboxaldehyde may involve more efficient and scalable methods. These methods often include the use of automated reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2-bromophenyl)pyridine-3-carboxaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 6-(2-bromophenyl)pyridine-3-carboxaldehyde exerts its effects is primarily through its interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. Additionally, the bromophenyl group can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-bromophenyl)pyridine-3-carboxaldehyde is unique due to the specific positioning of the bromophenyl and carboxaldehyde groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .

Properties

CAS No.

898404-58-5

Molecular Formula

C12H8BrNO

Molecular Weight

262.10 g/mol

IUPAC Name

6-(2-bromophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H8BrNO/c13-11-4-2-1-3-10(11)12-6-5-9(8-15)7-14-12/h1-8H

InChI Key

ZJRHZTQZGNDHSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)C=O)Br

Origin of Product

United States

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